N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
CAS No.: 1105218-43-6
Cat. No.: VC7238466
Molecular Formula: C24H23FN4O2
Molecular Weight: 418.472
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105218-43-6 |
|---|---|
| Molecular Formula | C24H23FN4O2 |
| Molecular Weight | 418.472 |
| IUPAC Name | N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C24H23FN4O2/c1-16(30)17-4-8-21(9-5-17)26-24(31)19-12-14-29(15-13-19)23-11-10-22(27-28-23)18-2-6-20(25)7-3-18/h2-11,19H,12-15H2,1H3,(H,26,31) |
| Standard InChI Key | JXXOVLNJSFUGOX-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Introduction
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic organic compound that features a complex molecular structure combining acetylphenyl, fluorophenyl, pyridazine, and piperidine moieties. This compound belongs to the class of heterocyclic amides and is of interest in pharmaceutical and medicinal chemistry due to its potential biological activities.
Structural Features
The compound's structure can be analyzed as follows:
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Core Framework: A piperidine ring substituted at the 4-position with a carboxamide group.
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Side Chains:
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A pyridazine ring substituted with a 4-fluorophenyl group at the 6-position.
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An acetylphenyl group attached via an amide linkage.
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The combination of these structural elements suggests potential interactions with biological targets, such as enzymes or receptors, due to the presence of hydrogen bond donors/acceptors and aromatic regions.
Synthesis Pathway
While specific synthesis details for this compound are not readily available in the provided sources, general methods for similar compounds involve:
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Amide Bond Formation: Reacting a piperidine derivative with an acyl chloride or activated ester.
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Substitution Reactions: Incorporating fluorophenyl and pyridazine rings via nucleophilic aromatic substitution or cyclization reactions.
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Purification: Using techniques like recrystallization or chromatography to isolate the final product.
Potential Biological Activity
The structural components of N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide suggest potential pharmacological applications:
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Pyridazine Ring: Known for its role in anti-inflammatory, anticancer, and antimicrobial agents.
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Fluorophenyl Group: Enhances lipophilicity and metabolic stability, often improving drug-like properties.
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Amide Linkage: Provides hydrogen bonding interactions critical for biological activity.
Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To determine chemical shifts and confirm functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., amide C=O stretch).
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High-Performance Liquid Chromatography (HPLC): For purity analysis.
Hypothetical Applications
Based on structural analogs, this compound may have applications in:
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Anticancer Research: The pyridazine core has been linked to VEGFR inhibition, which could suppress tumor angiogenesis.
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Neurological Disorders: Piperidine derivatives are often explored as modulators of central nervous system receptors.
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Antimicrobial Agents: Fluorinated compounds frequently exhibit enhanced antimicrobial properties.
Data Table Overview
| Property | Description/Value |
|---|---|
| Molecular Formula | C23H22FN3O2 |
| Molecular Weight | ~391 g/mol |
| Key Functional Groups | Amide, Fluorophenyl, Pyridazine |
| Predicted LogP | ~3–4 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | Moderate (~5–7) |
Limitations and Future Research
While the compound shows promise based on its structure:
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No direct experimental data is available regarding its biological activity.
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Further synthesis optimization and biological screening are required to confirm its therapeutic potential.
Future studies should focus on:
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Screening against cancer cell lines or bacterial strains to determine efficacy.
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Evaluating ADME (absorption, distribution, metabolism, excretion) profiles through in vivo studies.
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